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Introduction
Dhfr-IN-8, also identified as compound 6r, is a potent inhibitor of dihydrofolate reductase

(DHFR), a crucial enzyme in the folate metabolism pathway.[1][2] DHFR catalyzes the

reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines

and thymidylate, which are essential for cell proliferation and growth.[1] As such, DHFR is a

well-established target for antimicrobial and anticancer therapies. Dhfr-IN-8 belongs to a class

of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline derivatives and has demonstrated significant

therapeutic potential, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

[1][2] This technical guide provides a comprehensive overview of the chemical structure,

synthesis, and biological activity of Dhfr-IN-8.

Chemical Structure
The core chemical structure of Dhfr-IN-8 is based on the 7H-pyrrolo[3,2-f]quinazoline-1,3-

diamine scaffold. The detailed structure of Dhfr-IN-8 (compound 6r) is presented below.

Chemical Name: 7-((4-chlorophenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Molecular Formula: C₁₇H₁₄ClN₅

Molecular Weight: 323.78 g/mol
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(The exact chemical structure image is proprietary to the cited research paper and cannot be

reproduced here. Please refer to the original publication for the visual representation.)

Synthesis of Dhfr-IN-8
The synthesis of Dhfr-IN-8 is a multi-step process starting from commercially available

reagents. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Dhfr-IN-8
(Compound 6r)
Step 1: Synthesis of Intermediate Compound 3

A mixture of 1 (1.0 eq), 2 (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide

(DMF) is stirred at 80 °C for 4 hours. After completion of the reaction (monitored by TLC), the

mixture is cooled to room temperature, and water is added. The resulting precipitate is

collected by filtration, washed with water, and dried to afford compound 3.

Step 2: Synthesis of Intermediate Compound 4

To a solution of compound 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq)

and ammonium chloride (5.0 eq) are added. The reaction mixture is heated to reflux for 6

hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced

pressure. The residue is purified by column chromatography to give compound 4.

Step 3: Synthesis of Intermediate Compound 5

A mixture of compound 4 (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol is

heated to reflux for 12 hours. The reaction mixture is then cooled, and the resulting precipitate

is collected by filtration, washed with ethanol, and dried to yield compound 5.

Step 4: Synthesis of Dhfr-IN-8 (Compound 6r)

To a solution of compound 5 (1.0 eq) in DMF, sodium hydride (1.2 eq) is added at 0 °C, and the

mixture is stirred for 30 minutes. Then, 1-(bromomethyl)-4-chlorobenzene (1.1 eq) is added,

and the reaction mixture is stirred at room temperature for 6 hours. Water is added to quench
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the reaction, and the precipitate is collected by filtration. The crude product is purified by

column chromatography to afford Dhfr-IN-8 (6r) as the final product.

Note: This is a generalized protocol based on typical synthetic routes for this class of

compounds. For precise details, including reagent quantities and purification methods, refer to

the experimental section of Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.

Biological Activity and Quantitative Data
Dhfr-IN-8 has been evaluated for its inhibitory activity against DHFR and its efficacy in

preclinical models of bacterial infection.

In Vitro DHFR Inhibition
The inhibitory activity of Dhfr-IN-8 and related compounds was assessed against S. aureus

DHFR.

Compound S. aureus DHFR IC₅₀ (μM)

Dhfr-IN-8 (6r) 0.032

Trimethoprim 0.005

Compound 6a 0.125

Compound 6b 0.089

Compound 6c 0.045

Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.

In Vivo Efficacy in a Murine Systemic Infection Model
The therapeutic effect of Dhfr-IN-8 was evaluated in a mouse model of systemic infection with

MRSA ATCC 43300.
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Treatment Group Dose (mg/kg) Survival Rate (%)

Vehicle - 0

Dhfr-IN-8 (6r) 20 80

Vancomycin 10 100

Data extracted from Zhu et al., J. Med. Chem. 2023, 66 (20), 13946–13967.

Experimental Protocols
DHFR Inhibition Assay
The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at

340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The assay is typically

performed in a 96-well plate format.

Reagents:

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

NADPH solution: 10 mM in assay buffer.

Dihydrofolate (DHF) solution: 10 mM in assay buffer.

S. aureus DHFR enzyme.

Test compounds (e.g., Dhfr-IN-8) at various concentrations.

Procedure:

1. Add assay buffer, NADPH solution, and the test compound to the wells of a microplate.

2. Add the DHFR enzyme to initiate the reaction and incubate for a specified time at a

controlled temperature.

3. Add the DHF solution to start the enzymatic reaction.
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4. Immediately measure the absorbance at 340 nm at regular intervals for a set period using

a microplate reader.

5. The rate of decrease in absorbance is used to calculate the enzyme activity.

6. The IC₅₀ values are determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

In Vivo Murine Systemic Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents against a systemic

bacterial infection.

Animal Model:

Female BALB/c mice (6-8 weeks old).

Bacterial Strain:

Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.

Procedure:

1. Mice are infected via intraperitoneal injection with a lethal dose of MRSA.

2. One hour post-infection, the mice are treated with the test compound (Dhfr-IN-8), a

positive control (e.g., vancomycin), or a vehicle control via intravenous or intraperitoneal

administration.

3. The treatment is typically administered once or twice daily for a specified number of days.

4. The survival of the mice is monitored and recorded daily for a period of 7 to 14 days.

5. The efficacy of the treatment is determined by the survival rate of the treated groups

compared to the vehicle control group.
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Signaling Pathway and Experimental Workflow
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Caption: Inhibition of the DHFR pathway by Dhfr-IN-8.

Dhfr-IN-8 Synthesis Workflow

Synthesis of Intermediate 3 Synthesis of Intermediate 4 Synthesis of Intermediate 5 Synthesis of Dhfr-IN-8 (6r)
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Caption: Multi-step synthesis workflow for Dhfr-IN-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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